1,6-Diaminohexane-1,6-13C2

Description

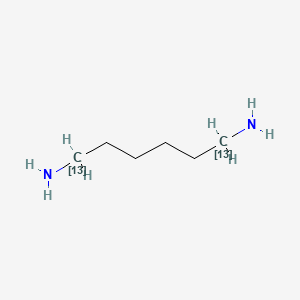

Structure

3D Structure

Propriétés

IUPAC Name |

(1,6-13C2)hexane-1,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c7-5-3-1-2-4-6-8/h1-8H2/i5+1,6+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQMVNRVTILPCV-MPOCSFTDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN)CCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC[13CH2]N)C[13CH2]N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583999 | |

| Record name | (1,6-~13~C_2_)Hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286012-98-4 | |

| Record name | (1,6-~13~C_2_)Hexane-1,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286012-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Academic Synthesis of 1,6 Diaminohexane 1,6 13c2

Strategic Design of Synthetic Routes for Targeted Isotopic Incorporation

The successful synthesis of a selectively labeled compound hinges on a well-designed synthetic strategy. This involves choosing the right starting materials and a reaction sequence that guarantees the isotopic label is introduced at the desired location with high efficiency.

The key to synthesizing 1,6-Diaminohexane-1,6-13C2 is the selection of an appropriate ¹³C-enriched precursor that can be used to form the C1 and C6 positions of the final molecule. A common and effective precursor for introducing a labeled carbon atom that can be subsequently converted into an amine group is an isotopically labeled cyanide salt, such as potassium cyanide-[¹³C] (K¹³CN).

This precursor is chosen for its ability to participate in nucleophilic substitution reactions, a reliable method for forming new carbon-carbon bonds. chemguide.co.ukchemistrystudent.com The synthesis would typically start with a four-carbon bifunctional substrate, such as 1,4-dibromobutane (B41627). The two bromine atoms serve as leaving groups, allowing for the symmetrical addition of the ¹³C-labeled cyanide groups at both ends of the carbon chain. This reaction directly establishes the six-carbon backbone with the ¹³C isotopes positioned at the termini.

Table 1: Key Precursors for Synthesis

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 1,4-Dibromobutane | Br(CH₂)₄Br | Four-carbon backbone |

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. reddit.comnumberanalytics.comyoutube.com For 1,6-Diaminohexane-1,6-13C2, the analysis begins by identifying the key bonds that can be disconnected.

The most logical disconnections are the carbon-nitrogen bonds of the amine groups. A functional group interconversion (FGI) reveals that the primary amines can be formed from the reduction of nitrile groups (-CN). This leads the retrosynthesis back to a dinitrile intermediate, specifically Adiponitrile-1,6-13C2.

The next disconnection breaks the C1-C2 and C5-C6 bonds. Since these bonds are formed from the cyanide precursor, this step points back to a four-carbon electrophile and a ¹³C-labeled nucleophile. This analysis identifies 1,4-dihalobutane (e.g., 1,4-dibromobutane) and a ¹³C-cyanide salt as the logical starting materials. This retrosynthetic pathway is highly efficient as it constructs the carbon skeleton and introduces the isotopic labels in a single, high-yielding step.

Optimized Reaction Conditions and Protocols for High ¹³C-Labeling Efficiency and Regioselectivity

To ensure the synthesis is successful, reaction conditions must be carefully controlled to maximize the yield and ensure the ¹³C label is incorporated exclusively at the desired positions (regioselectivity).

A plausible and efficient multi-step synthesis for 1,6-Diaminohexane-1,6-13C2 involves a two-step process: dicyanation followed by reduction.

Step 1: Synthesis of Adiponitrile-1,6-¹³C₂

The first step is a nucleophilic substitution reaction. 1,4-dibromobutane is reacted with two equivalents of potassium cyanide-[¹³C] (K¹³CN). chemguide.co.ukquizlet.com The reaction is typically carried out by heating the mixture under reflux in an ethanolic solution. chemguide.co.uk The use of ethanol (B145695) as a solvent is crucial, as the presence of water could lead to the formation of unwanted alcohol byproducts. chemguide.co.uk This Sₙ2 reaction proceeds with the cyanide ion acting as the nucleophile, displacing the bromide ions and forming the new carbon-carbon bonds.

Reaction: Br(CH₂)₄Br + 2 K¹³CN → N≡¹³C-(CH₂)₄-¹³C≡N + 2 KBr

Conditions: Heat under reflux in ethanol. chemguide.co.uk

Step 2: Reduction of Adiponitrile-1,6-¹³C₂ to 1,6-Diaminohexane-1,6-¹³C₂

The second step involves the reduction of the dinitrile intermediate to the target diamine. This is typically achieved through catalytic hydrogenation. youtube.com The labeled adiponitrile (B1665535) is dissolved in a suitable solvent and subjected to high-pressure hydrogen gas in the presence of a metal catalyst. doaj.orgmdpi.com

Commonly used catalysts for this transformation include Raney Nickel and Raney Cobalt. doaj.orgmdpi.com The reaction conditions, such as temperature and hydrogen pressure, are optimized to ensure complete reduction of the nitrile groups to primary amines while minimizing side reactions. doaj.orgmdpi.com For instance, hydrogenation over Raney Ni can be performed at temperatures between 80-100°C and hydrogen pressures of 6-8 MPa to achieve high yields. doaj.orgmdpi.com

Reaction: N≡¹³C-(CH₂)₄-¹³C≡N + 4 H₂ → H₂N-¹³CH₂-(CH₂)₄-¹³CH₂-NH₂

Catalyst: Raney Nickel or Raney Cobalt doaj.org

Conditions: High pressure H₂, 80-100°C doaj.orgmdpi.com

After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, byproducts, and the catalyst. This ensures the chemical fidelity of the final compound. For diamines like 1,6-Diaminohexane-1,6-13C2, fractional distillation under reduced pressure is a common and effective purification method. google.com

The reaction mixture from the hydrogenation step is first filtered to remove the solid catalyst. The resulting liquid, which may contain the product, solvent, and any high-boiling byproducts, is then distilled. Because diamines can have relatively high boiling points, the distillation is performed under vacuum to lower the required temperature and prevent thermal decomposition.

For removing specific impurities, such as primary or secondary amines from a tertiary amine product, column chromatography using adsorbents like basic alumina (B75360) or silica (B1680970) gel can be employed. nih.gov In this case, where the product is a primary diamine, careful selection of the stationary and mobile phases is critical to achieve good separation.

Assessment of Isotopic Enrichment and Purity in Synthesized 1,6-Diaminohexane-1,6-13C2

The final and crucial stage of the process is to verify the structure and assess the isotopic enrichment and purity of the synthesized 1,6-Diaminohexane-1,6-13C2. This is typically accomplished using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. doaj.org

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The unlabeled 1,6-diaminohexane has a molecular weight of approximately 116.21 g/mol . The synthesized 1,6-Diaminohexane-1,6-13C2, containing two ¹³C atoms instead of ¹²C atoms at the C1 and C6 positions, will have a molecular weight of approximately 118.21 g/mol . This mass shift of +2 confirms the incorporation of the two heavy isotopes. High-resolution mass spectrometry (HR-MS) can be used to determine the exact mass and confirm the elemental formula. Furthermore, techniques like isotope ratio mass spectrometry (IRMS) can precisely quantify the percentage of isotopic enrichment, which is expected to be high (e.g., 99 atom % ¹³C) for synthetically labeled compounds. google.comnih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is an exceptionally powerful tool for determining the exact location of the isotopic labels. Current time information in Bangalore, IN. In a proton-decoupled ¹³C NMR spectrum of the synthesized product, strong signals will appear at the chemical shifts corresponding to the C1 and C6 carbons, while the signals for these carbons at their natural abundance chemical shifts would be absent or significantly diminished, confirming high isotopic purity. libretexts.orgnih.govwisc.edu The chemical shifts for the internal carbons (C2, C3, C4, C5) would remain unchanged compared to the unlabeled compound.

Table 2: Analytical Characterization Data

| Technique | Expected Result for 1,6-Diaminohexane-1,6-13C2 | Information Gained |

|---|---|---|

| Mass Spectrometry (MS) | Molecular ion peak at m/z ≈ 118.21 | Confirmation of ¹³C incorporation (M+2) |

| Isotope Ratio MS (IRMS) | High ratio of labeled to unlabeled molecules | Quantitative isotopic enrichment (e.g., >99%) |

High-Resolution NMR Spectroscopic Techniques for Isotopic Confirmation

High-resolution NMR spectroscopy is an indispensable tool for unequivocally confirming the position of isotopic labels within a molecule. wikipedia.org While ¹H NMR provides information about the proton environment, ¹³C NMR directly probes the carbon skeleton, making it the definitive method for verifying the synthesis of 1,6-Diaminohexane-1,6-13C2. bhu.ac.in

The natural abundance of the ¹³C isotope is only about 1.1%, resulting in relatively low signal intensity in standard ¹³C NMR spectra. bhu.ac.in In 1,6-Diaminohexane-1,6-13C2, the carbons at the C1 and C6 positions have been intentionally enriched with the ¹³C isotope, typically to a level of 99 atom %. sigmaaldrich.com This dramatic increase in ¹³C concentration at specific sites leads to a correspondingly large enhancement of the NMR signals for these carbons.

In a standard proton-decoupled ¹³C NMR spectrum of unlabeled 1,6-diaminohexane, three distinct signals are expected due to the molecule's symmetry: one for the equivalent C1 and C6 carbons, one for the C2 and C5 carbons, and one for the C3 and C4 carbons. For the labeled compound, the chemical shifts (ppm) of the carbon signals will remain virtually identical to the unlabeled compound, but the intensity of the signal corresponding to the C1 and C6 positions will be profoundly greater. This selective signal enhancement provides conclusive evidence that the isotopic enrichment has occurred at the desired terminal positions of the hexane (B92381) chain.

Mass Spectrometric Approaches for Quantitative Isotopic Purity Verification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to quantify its isotopic composition. wikipedia.org It serves as a complementary method to NMR for the characterization of 1,6-Diaminohexane-1,6-13C2.

The analysis relies on the mass difference between the common ¹²C isotope and the heavy ¹³C isotope. The molecular weight of unlabeled 1,6-diaminohexane is approximately 116.20 g/mol . nist.gov Since 1,6-Diaminohexane-1,6-13C2 contains two ¹³C atoms in place of two ¹²C atoms, its molecular weight is increased by approximately two mass units. Therefore, the mass spectrum of the labeled compound is expected to show a molecular ion peak (M+) at m/z that is 2 units higher than the unlabeled compound. This is often referred to as an "M+2" mass shift. sigmaaldrich.com

High-resolution mass spectrometry can precisely measure this mass difference, confirming the incorporation of two heavy isotopes. Furthermore, by analyzing the relative intensities of the ion peaks, the isotopic purity of the sample can be quantitatively determined. researchgate.net For a sample with 99 atom % ¹³C purity, the M+2 peak will be the base peak (most intense), while the peak for the unlabeled compound (M) and the singly labeled compound (M+1) will be significantly smaller, representing minor isotopic impurities. This quantitative analysis is crucial for applications where a high degree of isotopic enrichment is required.

Advanced Spectroscopic and Analytical Research Utilizing 1,6 Diaminohexane 1,6 13c2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Dynamics and Structural Elucidationnih.govsigmaaldrich.comnih.govlibretexts.orgnist.gov

NMR spectroscopy is a primary technique for elucidating the structure and dynamics of organic molecules. The incorporation of ¹³C at specific sites in 1,6-diaminohexane significantly enhances the utility of various NMR methods.

¹³C-NMR Chemical Shift Analysis and Carbon-Carbon Coupling Constant Determinationssigmaaldrich.comlibretexts.orgoregonstate.edu

In ¹³C-NMR spectroscopy, the chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. For 1,6-diaminohexane, the carbons adjacent to the electron-withdrawing amino groups (C1 and C6) are deshielded and thus appear at a higher chemical shift (further downfield) compared to the other carbons in the alkyl chain. The specific labeling in 1,6-diaminohexane-1,6-¹³C₂ makes the signals for C1 and C6 distinct and readily identifiable. libretexts.org

The presence of adjacent ¹³C isotopes allows for the measurement of one-bond carbon-carbon coupling constants (¹J-CC). These coupling constants provide valuable information about the hybridization of the carbon atoms and the nature of the carbon-carbon bond. While not naturally abundant, the deliberate incorporation of two adjacent ¹³C atoms makes these measurements feasible and informative for detailed structural analysis.

Table 1: Typical ¹³C-NMR Chemical Shifts for 1,6-Diaminohexane

| Carbon Position | Typical Chemical Shift (ppm) |

| C1, C6 | ~42 |

| C2, C5 | ~33 |

| C3, C4 | ~27 |

Note: Chemical shifts are relative to a standard reference (e.g., TMS at 0 ppm) and can vary slightly based on solvent and concentration. libretexts.orgoregonstate.edu

Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY, INADEQUATE) for Connectivity and Conformation Studiesnih.govlibretexts.orgnist.gov

Two-dimensional NMR techniques are instrumental in mapping the connectivity of atoms within a molecule. For 1,6-diaminohexane-1,6-¹³C₂, these experiments provide unambiguous assignments of proton and carbon signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For the labeled compound, it would definitively link the proton signals of the CH₂ groups at positions 1 and 6 to their corresponding ¹³C signals.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings, establishing the sequence of the methylene (B1212753) groups in the hexane (B92381) chain.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): While typically used for observing natural abundance ¹³C-¹³C couplings, this experiment would be particularly powerful with the labeled compound to trace the carbon skeleton directly. However, its low sensitivity often requires high sample concentrations.

Dynamic NMR Studies of Exchange Processes and Conformational Equilibria Involving Labeled Sitesrsc.org

The flexible alkyl chain of 1,6-diaminohexane exists in a dynamic equilibrium of various conformations in solution. Dynamic NMR (DNMR) studies, which involve recording spectra at different temperatures, can be used to study these conformational changes. The distinct signals from the ¹³C-labeled terminal carbons serve as sensitive probes for these dynamic processes, such as ring inversion in cyclic derivatives or restricted rotation around bonds. rsc.org By analyzing changes in line shape and chemical shifts with temperature, thermodynamic parameters for these conformational equilibria can be determined. rsc.org

Solid-State NMR Applications for 1,6-Diaminohexane-1,6-13C2 in Polymeric Systemsnist.govresearchgate.netnih.gov

1,6-Diaminohexane is a key monomer in the synthesis of polymers like Nylon 6,6. fishersci.ca Solid-state NMR (ssNMR) is a crucial technique for studying the structure and morphology of such polymers. The incorporation of 1,6-diaminohexane-1,6-¹³C₂ into a polymer chain provides specific sites for ssNMR analysis. This can reveal information about:

Crystallinity: Distinguishing between crystalline and amorphous regions within the polymer matrix.

Morphology: Investigating the packing of polymer chains and the formation of different crystalline phases (e.g., α vs. γ phases in nylon). nist.gov

Molecular Dynamics: Probing the motion of the diamine segment within the solid polymer.

The labeled sites offer enhanced sensitivity and a clear point of reference for these complex analyses.

Mass Spectrometry (MS) in Pathway Elucidation and Quantitative Studiesnih.govchemicalbook.comnist.gov

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, providing information about molecular weight and structure. The use of isotopically labeled compounds like 1,6-diaminohexane-1,6-¹³C₂ is fundamental to many advanced MS applications.

Fragmentation Pattern Analysis for Structural Confirmation and Isotopic Locationnist.govlibretexts.org

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. The pattern of these fragments serves as a molecular fingerprint. For 1,6-diaminohexane, a common fragmentation is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org This typically results in a prominent peak at m/z 30, corresponding to the [CH₂NH₂]⁺ ion.

With 1,6-diaminohexane-1,6-¹³C₂, the molecular ion peak will appear at M+2 compared to the unlabeled compound. sigmaaldrich.com The fragmentation pattern will also be altered, confirming the location of the isotopic labels. For instance, the alpha-cleavage would yield a fragment ion at m/z 31, corresponding to [¹³CH₂NH₂]⁺. This predictable shift in fragment mass provides definitive structural confirmation and validates the position of the labels.

Table 2: Predicted Mass-to-Charge (m/z) for Key Fragments of Unlabeled vs. Labeled 1,6-Diaminohexane

| Fragment | Unlabeled m/z | 1,6-Diaminohexane-1,6-13C2 m/z |

| Molecular Ion [M]⁺ | 116 | 118 |

| Alpha-cleavage [CH₂NH₂]⁺ | 30 | 31 |

This ability to track isotopic labels through fragmentation pathways is invaluable in metabolic studies, where 1,6-diaminohexane-1,6-¹³C₂ can be used as an internal standard for quantifying the unlabeled compound in biological samples, such as in monitoring exposure to industrial chemicals like 1,6-hexamethylene diisocyanate. mdpi.comresearchgate.net

Quantitative Assessment of Isotopic Abundance in Metabolites or Reaction Products

The use of stable isotope-labeled compounds is a cornerstone of modern quantitative analysis in metabolomics and reaction kinetics. 1,6-Diaminohexane-1,6-13C2, with its two 13C atoms at the terminal positions of the hexane chain, serves as an ideal internal standard for mass spectrometry-based quantification. sigmaaldrich.com Its isotopic purity is specified at 99 atom % 13C, which ensures a distinct and measurable mass shift. sigmaaldrich.comsigmaaldrich.com

The fundamental principle of its application is isotope dilution mass spectrometry (IDMS). In this method, a known quantity of 1,6-Diaminohexane-1,6-13C2 is added to a sample containing the unlabeled analyte (1,6-diaminohexane) of an unknown concentration. Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same effects during sample preparation, chromatography, and ionization. sci-hub.se The quantitative assessment is then performed by measuring the ratio of the mass spectral signals of the labeled internal standard (the M+2 ion) to the unlabeled analyte. sigmaaldrich.comsigmaaldrich.com This ratio allows for precise and accurate calculation of the analyte's concentration, effectively correcting for sample loss and analytical variability such as matrix-induced ionization suppression. sci-hub.se

In metabolic flux analysis, 13C-labeled tracers are used to follow the transformation of substrates through metabolic pathways. nih.gov While studies often highlight tracers like [1,6-13C2]glucose for tracking central carbon metabolism, the principles are directly applicable to 1,6-Diaminohexane-1,6-13C2. nih.gov By introducing this labeled compound into a biological system, researchers can trace the fate of the carbon backbone. The appearance of the 13C label in downstream metabolites provides direct evidence of specific biochemical transformations and allows for the quantification of the rate (flux) of these reactions. The choice of the isotopic tracer is critical as it determines the precision with which metabolic fluxes can be estimated. nih.gov

The table below summarizes the key properties of 1,6-Diaminohexane-1,6-13C2 that are pertinent to its use in quantitative isotopic analysis.

| Property | Value | Source |

| Linear Formula | H₂N¹³CH₂(CH₂)₄¹³CH₂NH₂ | sigmaaldrich.com |

| CAS Number | 286012-98-4 | sigmaaldrich.com |

| Molecular Weight | 118.19 g/mol | sigmaaldrich.com |

| Isotopic Purity | 99 atom % ¹³C | sigmaaldrich.comsigmaaldrich.com |

| Mass Shift | M+2 | sigmaaldrich.comsigmaaldrich.com |

| Form | Solid | sigmaaldrich.comsigmaaldrich.com |

Chromatographic Separations Coupled with Isotope-Specific Detection (e.g., GC-MS, LC-MS) in Research Applications

The combination of a high-resolution separation technique with a sensitive and specific detector is essential for the analysis of 1,6-Diaminohexane-1,6-13C2 and its unlabeled counterpart in complex biological or chemical matrices. Gas Chromatography (GC) and Liquid Chromatography (LC) are the separation methods of choice, while Mass Spectrometry (MS) serves as the ideal isotope-specific detector. sci-hub.sethermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful platform for analyzing non-volatile and thermally labile compounds like diamines and their metabolites. sci-hub.se In many metabolomics studies, unlabeled 1,6-diaminohexane is used as an internal standard for the quantification of other compounds like polyamines. mdpi.comsemanticscholar.orgnih.gov The application of its stable isotope-labeled form, 1,6-Diaminohexane-1,6-13C2, represents a superior analytical strategy. sci-hub.se Research on the metabolites of 1,6-hexamethylene diisocyanate (HDI) involves the development of LC-MS methods to detect 1,6-diaminohexane (HDA) and its acetylated forms in urine. researchgate.net These methods often employ triple quadrupole mass spectrometers, which can be operated in selected reaction monitoring (SRM) mode to achieve high sensitivity and specificity. researchgate.net The mass spectrometer can easily distinguish between the native HDA and the co-eluting 1,6-Diaminohexane-1,6-13C2 based on their mass-to-charge (m/z) ratio difference of two.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds. thermofisher.com For non-volatile amines like 1,6-diaminohexane, a derivatization step is typically required to increase their volatility and improve chromatographic performance. A common approach is the acylation of the amine groups, for instance, by creating perfluoro fatty acid amides, which are amenable to GC analysis and can be detected with high sensitivity. nih.govnih.gov The separated derivatives then enter the mass spectrometer, where they are ionized and detected based on their specific m/z values, allowing for clear differentiation and quantification of the labeled and unlabeled forms.

The following table outlines typical parameters for the chromatographic analysis of 1,6-diaminohexane, which are directly applicable when using its 13C-labeled form as an internal standard.

| Parameter | LC-MS | GC-MS |

| Instrumentation | Agilent 1290 Infinity LC, G6230B TOF-MS mdpi.com | Glass capillary GC with nitrogen-selective or mass spectrometric detector nih.gov |

| Column | ACQUITY HSS T3 (2.1 i.d. × 50 mm, 1.8 µm) mdpi.com | Capillary column nih.gov |

| Mobile Phase (LC) | A: 0.1% formic acid in water; B: acetonitrile (B52724) mdpi.com | N/A |

| Carrier Gas (GC) | Helium, Hydrogen, or Nitrogen thermofisher.com | N/A |

| Detection Mode | Time-of-Flight (TOF) mdpi.com, Selected Reaction Monitoring (SRM) researchgate.net | Electron-capture, Nitrogen-selective, or Mass Spectrometry nih.gov |

| Derivatization | Not always required; can be used to enhance sensitivity (e.g., dansylation) researchgate.net | Required (e.g., acylation with perfluoro fatty acid anhydrides) nih.gov |

Applications of 1,6 Diaminohexane 1,6 13c2 in Mechanistic Organic and Polymer Chemistry Research

Elucidation of Organic Reaction Mechanisms Using Isotopic Tracing

Isotopic tracing with 1,6-Diaminohexane-1,6-13C2 allows for the unambiguous tracking of the molecule's carbon backbone during chemical transformations. By monitoring the position of the ¹³C label in reactants, intermediates, and products, chemists can map reaction pathways and validate proposed mechanisms.

In multi-step organic reactions, identifying transient intermediates and distinguishing between possible pathways can be exceptionally challenging. Using 1,6-Diaminohexane-1,6-13C2 as a reactant, the ¹³C labels act as reporters. For instance, in reactions involving the terminal amino groups, such as acylation or alkylation, the labeled carbon atoms are directly adjacent to the reaction center. Analysis of the reaction mixture by ¹³C NMR at various time points can reveal the formation of new signals corresponding to intermediate species. The chemical shift and coupling patterns of these signals provide structural information, confirming whether the original C-N bond remains intact or if skeletal rearrangements have occurred. This method provides direct evidence for the connectivity of atoms throughout the reaction coordinate, which is fundamental to mechanistic elucidation.

The Kinetic Isotope Effect (KIE) is a powerful tool used to determine the rate-limiting step of a reaction and to probe the structure of its transition state. It relies on the principle that molecules containing a heavier isotope (like ¹³C) have a lower vibrational frequency in their chemical bonds compared to those with a lighter isotope (¹²C). Consequently, more energy is required to break a bond to a ¹³C atom, which can lead to a slower reaction rate if that bond is broken or significantly altered in the rate-determining step.

Table 1: Hypothetical Kinetic Isotope Effect (KIE) Data for a Reaction Involving 1,6-Diaminohexane This table illustrates how KIE data could be used to infer mechanistic details for a hypothetical reaction where the C-N bond is altered in the rate-limiting step.

| Reactant | Initial Reaction Rate (M/s) | Calculated KIE (k_unlabeled / k_labeled) | Mechanistic Implication |

| Unlabeled 1,6-Diaminohexane | 1.50 x 10⁻⁴ | N/A | Baseline rate |

| 1,6-Diaminohexane-1,6-13C2 | 1.46 x 10⁻⁴ | 1.027 | A KIE > 1 suggests that bonding at the C1/C6 position is involved in the rate-determining step of the reaction. |

Mechanistic Insights into Polymerization Processes Involving Diamine Monomers

1,6-Diaminohexane is a cornerstone monomer in the synthesis of polyamides, most notably Nylon-6,6. The use of its isotopically labeled form, 1,6-Diaminohexane-1,6-13C2, offers a precise method for studying the fundamental mechanisms of polymerization.

In the condensation polymerization of Nylon-6,6, 1,6-diaminohexane reacts with a dicarboxylic acid like adipic acid. When 1,6-Diaminohexane-1,6-13C2 is used, the ¹³C labels are incorporated directly into the polymer backbone, adjacent to the newly formed amide linkages. ¹³C NMR spectroscopy is an ideal technique for analyzing the resulting polymer structure.

The labeled carbon atoms in the polymer chain will produce signals at distinct chemical shifts compared to the monomer, providing definitive proof of monomer incorporation. Researchers can quantify the intensity of these signals to study polymerization kinetics, determine monomer conversion rates, and analyze the sequence distribution in copolymers. This technique is also highly effective for end-group analysis, allowing for the identification and quantification of polymer chain ends, which is crucial for determining the number average molecular weight.

Table 2: Illustrative ¹³C NMR Chemical Shifts for Labeled Carbons This table shows hypothetical changes in the NMR signal for the labeled carbon atoms as the monomer is incorporated into a polyamide chain, reflecting the change in the local chemical environment.

| Species | Labeled Carbon Position | Hypothetical ¹³C NMR Chemical Shift (ppm) | Rationale for Shift |

| 1,6-Diaminohexane-1,6-13C2 (Monomer) | ¹³CH₂-NH₂ | ~40 | The carbon is bonded to a primary amine group. |

| Polyamide (Nylon-6,6) | -CO-NH-¹³CH₂- | ~43 | The formation of the amide bond deshields the carbon atom, causing a downfield shift in its NMR signal. |

Studies on Polymer Architecture and Network Formation Using Labeled Precursors

Beyond linear polymers, labeled diamines can be used to investigate more complex polymer architectures, such as branched polymers or cross-linked networks. When 1,6-Diaminohexane-1,6-13C2 is used as a curing agent for materials like epoxy resins, the ¹³C labels become integrated into the cross-linked structure.

Degradation Mechanism Studies of Polyamide Materials Derived from 1,6-Diaminohexane-1,6-13C2

Understanding the degradation of polymers is essential for predicting their service life and developing more durable or recyclable materials. By synthesizing polyamides using 1,6-Diaminohexane-1,6-13C2, researchers can create materials with built-in tracers to study degradation pathways.

When a polyamide derived from the labeled monomer undergoes degradation, whether through hydrolysis, thermal oxidation, or photodegradation, the polymer chains break apart. The primary site of cleavage is often the amide bond. By analyzing the degradation products using techniques like Mass Spectrometry coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), scientists can identify the fragments that contain the ¹³C labels. The presence of the label in specific degradation products provides conclusive evidence of which chemical bonds were broken. This allows for the precise mapping of degradation pathways and the identification of the initial sites of polymer breakdown.

Table 3: Analysis of Labeled Fragments in Polyamide Degradation Studies This table outlines how the detection of ¹³C-labeled fragments can elucidate the mechanism of polyamide degradation.

| Degradation Process | Primary Cleavage Site | Expected ¹³C-Labeled Products | Analytical Method | Mechanistic Insight |

| Hydrolysis | Amide (CO-NH) bond | Oligomers with ¹³C-labeled amine end-groups; potentially 1,6-Diaminohexane-1,6-13C2 monomer | LC-MS | Confirms chain scission at the amide linkage, reversing the polymerization reaction. |

| Thermal Oxidation | C-H bonds adjacent to nitrogen | Labeled aldehydes, carboxylic acids, or smaller amine fragments | GC-MS | Reveals complex radical-based chain scission and side-group oxidation pathways. |

Tracking Carbon Atom Fate During Thermal, Oxidative, or Hydrolytic Degradation

The incorporation of 1,6-Diaminohexane-1,6-¹³C₂ into the backbone of polyamide 6,6 allows for the precise tracking of the C1 and C6 carbon atoms of the hexane (B92381) unit during degradation processes. This is particularly insightful for understanding the mechanisms of chain scission and subsequent reactions. During thermal-oxidative aging, for instance, polymers like nylon 6,6 undergo complex free-radical reactions. osti.gov By labeling specific positions, researchers can determine which parts of the polymer are most susceptible to attack and how they fragment.

When a polyamide synthesized with 1,6-Diaminohexane-1,6-¹³C₂ is subjected to degradation conditions, the ¹³C labels act as markers. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to follow the distribution of these labels in the resulting products. nih.gov For example, if a degradation product is found to contain the ¹³C label, it definitively originates from the 1 or 6 position of the original diaminohexane monomer unit. Conversely, the absence of the label in a particular product indicates it was formed from other parts of the polymer chain, such as the adipic acid moiety or the internal methylene (B1212753) groups of the diaminohexane unit.

This ability to trace the origin of degradation products is crucial for validating proposed reaction mechanisms. For example, in the study of thermal-oxidative degradation, it has been proposed that initial radical attack can occur at several locations on the polymer chain, including the methylene group adjacent to the nitrogen atom. By analyzing the isotopic composition of volatile degradation products, researchers can confirm whether these products arise from fragmentation at or near the labeled carbon atoms.

A hypothetical study on the thermal degradation of polyamide 6,6 synthesized with 1,6-Diaminohexane-1,6-¹³C₂ could yield data such as that presented in the interactive table below. This table illustrates how the presence or absence of the ¹³C label in various degradation products can elucidate the degradation pathway.

| Degradation Product | Proposed Origin | Expected Isotopic Signature (from 1,6-Diaminohexane-1,6-13C2) | Experimental Observation | Conclusion |

|---|---|---|---|---|

| Cyclopentanone (B42830) | Adipic acid moiety | Unlabeled | Predominantly unlabeled | Confirms origin from adipic acid. |

| Hexamethylene diisocyanate | 1,6-Diaminohexane moiety | Labeled | Labeled product detected | Indicates scission and oxidation of the diamine unit. |

| Adiponitrile (B1665535) | Adipic acid moiety | Unlabeled | Unlabeled | Supports fragmentation of the diacid component. |

| Caprolactam | Not expected from Nylon 6,6 | N/A | Not detected | Confirms sample purity and specific degradation pathways. |

Identification of Degradation Products and Their Isotopic Signatures

A primary application of using 1,6-Diaminohexane-1,6-¹³C₂ in degradation studies is the definitive identification of degradation products and the determination of their origins. Techniques like cryofocusing gas chromatography-mass spectrometry (cryo-GC/MS) are particularly powerful for separating and identifying low-molecular-weight volatile products from polymer degradation. nih.gov When analyzing the mass spectra of these products, the presence of the ¹³C label results in a characteristic mass shift. For a product containing one of the labeled carbon atoms, its molecular ion peak and any fragment ions containing that carbon will appear at a higher mass-to-charge ratio (m/z) compared to the unlabeled counterpart.

This isotopic signature provides a clear and unambiguous way to identify products originating from the terminal carbons of the 1,6-diaminohexane unit. For example, in a study of the thermal-oxidative degradation of nylon 6,6, a multitude of volatile organic compounds are produced. By using ¹³C labeling, it is possible to distinguish between products arising from the diamine portion and those from the diacid portion of the polymer.

The following interactive data table provides examples of degradation products that could be identified in a study of ¹³C-labeled nylon 6,6 and how their isotopic signatures would be interpreted.

| Identified Degradation Product | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Interpretation of Isotopic Signature |

|---|---|---|---|

| 1-Aminopentane | 87 | 88 | Formed via chain scission and loss of one carbon from the diaminohexane unit, retaining one labeled carbon. |

| Pimelonitrile | 108 | 108 | Unlabeled, indicating it does not originate from the terminal carbons of the diaminohexane unit. |

| Adipamide | 144 | 144 | Unlabeled, suggesting its formation is related to the adipic acid moiety. |

| N-butyl-N'-hexylurea | 200 | 201 or 202 | Indicates complex reactions involving fragments of the diaminohexane unit, with the number of labels depending on the specific fragmentation pattern. |

By systematically analyzing the isotopic signatures of a wide range of degradation products, a detailed map of the degradation pathways can be constructed. This information is invaluable for understanding the fundamental chemistry of polymer aging, predicting material lifetimes, and developing more stable polymer formulations. The use of specifically labeled monomers like 1,6-Diaminohexane-1,6-¹³C₂ is therefore a cornerstone of modern mechanistic studies in polymer degradation. osti.gov

The Pivotal Role of 1,6 Diaminohexane 1,6 13c2 in Unraveling Biochemical Pathways

The isotopically labeled compound 1,6-Diaminohexane-1,6-13C2, a variant of cadaverine, serves as a powerful tool in biochemical research, particularly for elucidating metabolic pathways in both in vitro and model organism systems. Its strategically placed ¹³C atoms allow researchers to trace the journey of carbon atoms through complex biological networks.

Computational and Theoretical Approaches to 1,6 Diaminohexane 1,6 13c2 Research

Quantum Chemical Calculations for Prediction of Isotopic Effects and Molecular Properties.sigmaaldrich.compremc.orgnih.gov

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,6-Diaminohexane-1,6-13C2 at the electronic level. These ab initio methods allow for the precise prediction of how the introduction of two ¹³C isotopes at the terminal positions of the hexane (B92381) chain influences the molecule's geometry, energy, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly valuable for studying the conformational landscape of flexible molecules like 1,6-diaminohexane. The presence of the ¹³C isotopes does not significantly alter the potential energy surface in terms of the stable conformers, but it does affect the zero-point vibrational energies (ZPVE), which can lead to subtle shifts in conformational equilibria.

Studies on similar flexible molecules, such as acetylcholine (B1216132) and bisplatinum complexes containing a 1,6-hexanediamine (B7767898) linker, have demonstrated the utility of DFT in elucidating conformational preferences. nih.govresearchgate.net For 1,6-diaminohexane, the aliphatic chain can adopt various gauche and anti conformations. DFT calculations can determine the relative energies of these conformers. For instance, a fully extended, all-anti conformation is typically the lowest in energy in the gas phase. The introduction of the heavier ¹³C isotopes will slightly lower the ZPVE for vibrational modes involving these atoms, which could marginally favor certain conformers, although this effect is generally small.

Table 1: Calculated Relative Energies of 1,6-Diaminohexane Conformers (Illustrative)

| Conformer | Dihedral Angles (C1-C2-C3-C4, etc.) | Relative Energy (kcal/mol) - Unlabeled | Predicted Shift for ¹³C₂ Labeling (kcal/mol) |

|---|---|---|---|

| all-anti | anti, anti, anti | 0.00 | 0.00 |

| gauche-anti-gauche | gauche, anti, gauche | +0.6 | -0.01 |

| anti-gauche-anti | anti, gauche, anti | +0.5 | -0.005 |

Note: This table is illustrative and based on general principles of conformational analysis and isotopic effects. Actual values would require specific DFT calculations for 1,6-Diaminohexane-1,6-13C2.

The primary effect of isotopic substitution on molecular properties, from a computational standpoint, is the change in vibrational frequencies. The heavier ¹³C nuclei lead to a decrease in the frequency of vibrational modes that involve their motion. This is particularly pronounced for C-H and C-N stretching and bending modes at the terminal carbons. DFT calculations can predict these isotopic shifts with high accuracy. nih.govasianjournalofphysics.com

These predicted shifts are invaluable for interpreting experimental vibrational spectra, such as infrared (IR) and Raman spectroscopy. For example, the C-N stretching vibration, which would appear at a certain frequency for the unlabeled compound, will be red-shifted in the spectrum of 1,6-Diaminohexane-1,6-13C2. The magnitude of this shift can be precisely calculated. nih.gov

Table 2: Predicted Vibrational Frequency Shifts for 1,6-Diaminohexane-1,6-13C2 (Illustrative)

| Vibrational Mode | Unlabeled Frequency (cm⁻¹) | ¹³C₂ Labeled Frequency (cm⁻¹) | Predicted Shift (cm⁻¹) |

|---|---|---|---|

| C-N Stretch | ~1200 | ~1175 | -25 |

| CH₂ Scissoring | ~1465 | ~1450 | -15 |

| C-C Stretch | ~1100 | ~1080 | -20 |

Note: These are representative values. The actual shifts depend on the specific vibrational mode and the computational level of theory.

The electronic structure, in terms of orbital energies and electron density distribution, is largely unperturbed by isotopic substitution, as it depends on the nuclear charge, which is identical for ¹²C and ¹³C. However, the subtle changes in vibrational wavefunctions can lead to minor secondary electronic effects, such as slight alterations in polarizability.

Molecular Dynamics Simulations of 1,6-Diaminohexane-1,6-13C2 Interactions in Diverse Chemical Environments.premc.org

While quantum chemical calculations are excellent for studying single molecules or small clusters, Molecular Dynamics (MD) simulations are the preferred tool for investigating the behavior of molecules in condensed phases, such as in solution or within a polymer matrix. wustl.edunih.gov MD simulations model the classical motion of atoms and molecules over time, governed by a force field that describes the inter- and intramolecular interactions.

For 1,6-Diaminohexane-1,6-13C2, MD simulations can provide insights into:

Solvation Structure: How water molecules or other solvents arrange around the amino groups and the aliphatic chain. Studies on unlabeled 1,6-diaminohexane in water have explored these intermolecular interactions. dntb.gov.ua The isotopic labeling is not expected to significantly alter the primary solvation shells but could have minor effects on the dynamics of hydrogen bonding.

Diffusion and Transport Properties: The self-diffusion coefficient of the molecule in a solvent can be calculated, providing information on its mobility.

Interactions with Surfaces or Polymers: 1,6-diaminohexane is a common curing agent for epoxy resins and a monomer for polyamides. MD simulations can model the interactions of the labeled diamine with polymer chains or at interfaces. researchgate.net The mass difference due to ¹³C labeling would be incorporated into the simulation parameters to accurately reflect the dynamics.

The primary value of using the ¹³C₂-labeled compound in MD simulations is to trace its behavior in complex systems, especially when used in conjunction with experimental techniques like NMR spectroscopy that are sensitive to the isotopic label.

Computational Design and Optimization of Novel Synthetic Routes Incorporating 13C Isotopes

Computational chemistry is increasingly used to design and optimize synthetic pathways. researchgate.net For isotopically labeled compounds, this can be particularly useful for maximizing the incorporation of the expensive isotope and for predicting the feasibility of different reaction steps.

The synthesis of 1,6-Diaminohexane-1,6-13C2 would likely start from a ¹³C-labeled precursor, such as ¹³C-labeled potassium cyanide or a ¹³C-labeled Grignard reagent. Computational tools can assist in:

Reaction Pathway Analysis: Using quantum chemical methods to calculate the activation energies and reaction thermodynamics for different potential synthetic steps. This can help identify the most efficient and highest-yielding route.

Catalyst Design: If the synthesis involves catalytic steps, computational methods can be used to screen potential catalysts and understand their mechanism, thereby improving efficiency.

Predicting Spectroscopic Signatures of Intermediates: Calculating the expected NMR or IR spectra of reaction intermediates can aid in their experimental identification and characterization during the synthesis.

For instance, a retrosynthetic analysis might suggest a pathway starting from 1,4-dibromobutane (B41627) and reacting it with a ¹³C-labeled cyanide source. Computational modeling could then be used to evaluate the energetics of this nucleophilic substitution and the subsequent reduction of the nitrile groups to amines, helping to optimize reaction conditions before undertaking expensive experimental work with labeled materials. nih.govfrontiersin.org

Emerging Research Avenues and Future Perspectives for 1,6 Diaminohexane 1,6 13c2

Development of Novel Analytical Methodologies Leveraging Advanced 13C Enrichment

The presence of ¹³C labels at specific positions in 1,6-diaminohexane-1,6-¹³C₂ opens up new possibilities for the development and enhancement of analytical techniques. The distinct mass and nuclear spin of the ¹³C isotope compared to the naturally abundant ¹²C can be exploited to increase sensitivity, specificity, and the amount of structural information obtained from analytical measurements.

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a primary beneficiary of such isotopic labeling. nih.govrsc.org For 1,6-diaminohexane-1,6-¹³C₂, the presence of two ¹³C nuclei allows for the observation of homonuclear ¹³C-¹³C spin couplings. nih.gov This phenomenon provides a clear method to distinguish the labeled compound from endogenous, unlabeled molecules within a complex sample and can be used to trace the metabolic fate of the carbon backbone. nih.gov Furthermore, ¹³C enrichment significantly enhances the signal-to-noise ratio in ¹³C NMR spectra, which is inherently lower than ¹H NMR due to the low natural abundance of ¹³C. nih.gov This increased sensitivity permits the quantification of all members of a dynamic chemical library from a single ¹³C NMR spectrum without requiring highly advanced instrumentation. rsc.org The specific placement of the labels at the C1 and C6 positions is ideal for certain applications, as it avoids direct attachment to hydrogen atoms that could shorten the longitudinal relaxation time (T1), preserving the MR signal for more accurate quantification. acs.org

Mass spectrometry (MS) is another analytical platform where 1,6-diaminohexane-1,6-¹³C₂ can be leveraged for more precise and accurate quantification. The M+2 mass shift provided by the two ¹³C atoms allows it to serve as an ideal internal standard in quantitative MS-based assays. musechem.com When used in techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), it can correct for variations in sample preparation and instrument response, enabling the precise analysis of its unlabeled counterpart in complex biological or environmental matrices. musechem.commoravek.com

| Analytical Technique | Advantage of 1,6-Diaminohexane-1,6-13C2 Labeling | Research Application |

| ¹³C NMR Spectroscopy | Enables observation of ¹³C-¹³C spin couplings, distinguishing it from endogenous molecules. nih.gov | Tracing metabolic pathways, quantification in complex mixtures. nih.govrsc.org |

| Increases signal-to-noise ratio for enhanced sensitivity. nih.gov | Structural elucidation and conformational analysis. acs.org | |

| Mass Spectrometry (MS) | Serves as a high-quality internal standard due to a distinct M+2 mass shift. musechem.com | Precise quantification in pharmacokinetic and metabolomic studies. musechem.commoravek.com |

| Cryo-GC/MS | Allows for the definitive identification of degradation products containing the labeled carbon atoms. acs.org | Mechanistic studies of material degradation. researchgate.netosti.gov |

Exploration of Advanced Materials Science Applications with Tailored Isotopic Labeling

1,6-Diaminohexane is a fundamental building block (monomer) for the synthesis of important polymers like Nylon 6,6. The use of its isotopically labeled version, 1,6-diaminohexane-1,6-¹³C₂, provides a unique avenue for investigating polymer structure, synthesis, and degradation mechanisms at a molecular level.

A significant application lies in understanding the aging and degradation of materials. Research has utilized ¹³C-labeled monomers, including 1,6-diaminohexane, to study the thermal-oxidative degradation of Nylon 6,6. acs.orgresearchgate.net By aging Nylon 6,6 synthesized with these labeled monomers and analyzing the volatile degradation products with techniques like cryofocusing gas chromatography-mass spectrometry (cryo-GC/MS), researchers can precisely trace the origin of various chemical species that are formed. acs.orgresearchgate.netosti.gov

In one such study, Nylon 6,6 containing ¹³C labels was aged at high temperatures, and the resulting degradation products were analyzed. acs.orgresearchgate.net The presence or absence of the ¹³C label in products such as cyclopentanone (B42830) and other volatile organic compounds allowed scientists to deduce the specific chemical bonds that were broken and the reaction pathways that were active during degradation. researchgate.netosti.gov This information is invaluable for predicting material lifetimes and designing more durable polymers. For example, the analysis helped confirm that degradation pathways originate from initial attacks at three different positions along the nylon chain. researchgate.net

| Labeled Monomer | Polymer System | Analytical Technique | Key Finding |

| ¹³C-labeled 1,6-Hexanediamine (B7767898) | Nylon 6,6 | Cryo-GC/MS | Identified the origin of volatile degradation products by tracing the ¹³C label. acs.orgresearchgate.net |

| ¹³C-labeled Adipic Acid | Nylon 6,6 | Cryo-GC/MS | Elucidated the chemical mechanisms of thermal-oxidative degradation. researchgate.net |

The tailored isotopic labeling of 1,6-diaminohexane-1,6-¹³C₂ can also be applied to investigate polymerization kinetics and the structure of novel polymer systems, such as poly(amidoamine) hyperbranched systems, where it can help assign complex NMR spectra and confirm reaction mechanisms. kpi.ua

Integration of 1,6-Diaminohexane-1,6-13C2 in Systems Biology Research for Non-Clinical Metabolic Network Analysis

Stable isotope tracing is a cornerstone of systems biology, particularly in the field of metabolic flux analysis (¹³C-MFA), which aims to quantify the rates of intracellular metabolic reactions. d-nb.infonih.gov By introducing a ¹³C-labeled substrate into a biological system (e.g., a microbial culture) and tracking the distribution of the ¹³C atoms through the metabolic network, researchers can map active pathways and determine cellular metabolic states. nih.govyoutube.com

While 1,6-diaminohexane is primarily known as an industrial chemical, it is also a biological molecule. It can be metabolized by organisms; for instance, oral administration of ¹⁴C-labeled 1,6-diaminohexane to rats resulted in the recovery of ¹⁴CO₂, indicating its entry into central metabolism. smolecule.com Furthermore, metabolic engineering efforts have successfully established synthetic pathways in E. coli to produce 1,6-diaminohexane from precursors like adipic acid or L-lysine, demonstrating its integration with microbial metabolic networks. researchgate.netacs.org

Given this context, 1,6-Diaminohexane-1,6-¹³C₂ can serve as a valuable probe in non-clinical systems biology research. It can be used as a tracer to:

Elucidate Novel Catabolic Pathways: In environmental microbiology, it could be used to study bacteria capable of degrading nylon or other industrial polyamides, helping to identify the specific enzymes and metabolic routes involved.

Verify Engineered Metabolic Pathways: For synthetic biology applications aimed at the bio-production of 1,6-diaminohexane, the ¹³C-labeled compound can be used to confirm pathway function and quantify carbon flux, complementing data from transcriptomics and proteomics. nih.gov

Probe Polyamine Metabolism: As a diamine, it can be used as an analogue to study the broader aspects of polyamine metabolism and its interaction with central carbon metabolism in various microorganisms.

The analysis of labeling patterns in downstream metabolites, particularly proteinogenic amino acids, using techniques like GC-MS or LC-MS, would reveal how the carbon backbone of 1,6-diaminohexane is processed and integrated by the cell. nih.govyoutube.com This provides a detailed, functional readout of the metabolic network that is not achievable with genomics alone. nih.gov

Challenges and Opportunities in the Synthesis and Application of Complex Isotope-Labeled Compounds for Interdisciplinary Research

The synthesis and application of complex, specifically labeled compounds like 1,6-Diaminohexane-1,6-¹³C₂ present both significant challenges and exciting opportunities for interdisciplinary research.

Challenges:

Synthetic Complexity and Cost: The synthesis of isotopically labeled compounds is often a major bottleneck. acs.org Traditional methods frequently involve multi-step processes that introduce the isotope at an early stage, which can be inefficient and costly, especially for complex molecules or those requiring labeling at specific, non-obvious positions. acs.orgnih.gov The starting materials, such as ¹³C-labeled precursors, can also be expensive. acs.org

Site-Specificity: Achieving site-specific labeling, particularly in the core of a molecule rather than at the periphery, remains a significant synthetic challenge. chemrxiv.org For a molecule like 1,6-diaminohexane-1,6-¹³C₂, this requires a synthetic route that can specifically introduce the label at the desired C1 and C6 positions.

Data Interpretation: The data generated from isotope tracing experiments, especially when combined with techniques like mass spectrometry imaging or metabolomics, are vast and complex. nih.gov Developing robust workflows and computational tools to analyze and interpret these datasets is crucial for extracting meaningful biological insights. nih.gov

Opportunities:

Advanced Synthetic Methods: There is a growing focus on developing "late-stage" labeling techniques, which introduce the isotope in the final steps of a synthesis. acs.org This approach reduces waste and allows for the more efficient labeling of complex molecules. The development of novel catalytic methods, such as palladium-catalyzed C-H functionalization, is also expanding the toolkit for creating specifically labeled compounds. nih.gov

Interdisciplinary Applications: Isotopically labeled compounds are powerful tools that bridge chemistry, biology, materials science, and environmental science. markwideresearch.com 1,6-Diaminohexane-1,6-¹³C₂ is a prime example of a molecule that can be used to study fundamental degradation mechanisms in polymers, trace metabolic pathways in microbes, and serve as an analytical standard, fostering collaboration across diverse fields.

Mechanistic Insights: The ability to track atoms through a reaction or a metabolic network provides unparalleled mechanistic detail. musechem.com This allows researchers to move beyond static measurements to understand the dynamics of complex systems, whether it is elucidating a catalytic cycle, mapping a metabolic flux, or tracking a pollutant in an ecosystem. moravek.commarkwideresearch.com

The continued development of both synthetic methodologies and advanced analytical techniques will further unlock the potential of complex labeled compounds, enabling new discoveries across the scientific spectrum.

Q & A

How is 1,6-Diaminohexane-1,6-13C2 synthesized to ensure isotopic purity, and what factors influence isotopic dilution during synthesis?

The synthesis of 1,6-Diaminohexane-1,6-13C2 typically involves incorporating 13C-labeled precursors at specific positions. For example, hexamethylenediamine derivatives labeled at the 1,6-positions require controlled isotopic enrichment during precursor preparation to achieve ≥99 atom% 13C purity . Key factors influencing isotopic dilution include:

- Precursor selection : Use of 13C-enriched starting materials (e.g., 13CO2 or 13CH3OH) to minimize unlabeled carbon incorporation.

- Reaction conditions : Optimizing temperature, pH, and catalyst activity to reduce side reactions that degrade isotopic integrity.

- Purification : Chromatographic techniques (e.g., HPLC) or recrystallization to isolate the labeled product from unlabeled by-products .

What analytical methods are most effective for validating isotopic labeling efficiency and positional specificity in 1,6-Diaminohexane-1,6-13C2?

Validation requires a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR):

- High-resolution mass spectrometry (HR-MS) : Confirms molecular weight (e.g., 118.16 g/mol for unlabeled vs. 120.16 g/mol for 13C2-labeled) and quantifies isotopic purity .

- 13C-NMR : Identifies the specific 13C incorporation at the 1,6-positions by analyzing chemical shifts (e.g., δ 40–45 ppm for amine-bound carbons) .

- Isotopic ratio monitoring : Ensures no cross-contamination from other labeled isomers (e.g., 1,2-13C2 or 4,5-13C2) .

How can researchers design metabolic flux analysis (MFA) studies using 1,6-Diaminohexane-1,6-13C2 to track nitrogen assimilation in microbial systems?

1,6-Diaminohexane-1,6-13C2 serves as a tracer for nitrogen metabolism due to its dual amine groups. Key steps include:

- Pulse-labeling : Introduce the compound during log-phase growth and track 13C incorporation into downstream metabolites (e.g., glutamine, urea) via LC-MS .

- Compartmental modeling : Use software like INCA or OpenFLUX to quantify flux through pathways (e.g., urea cycle) based on isotopic enrichment patterns .

- Control experiments : Compare with unlabeled analogs to distinguish natural isotope abundance from experimental labeling .

What experimental strategies mitigate discrepancies in isotopic enrichment data when using 1,6-Diaminohexane-1,6-13C2 in polymer chemistry studies?

Discrepancies often arise from incomplete polymerization or isotopic scrambling. Solutions include:

- Kinetic monitoring : Use real-time FTIR or Raman spectroscopy to track 13C incorporation during polyamide synthesis .

- Cross-validation : Compare NMR data with X-ray crystallography to confirm structural integrity of labeled polymers .

- Error analysis : Apply statistical models (e.g., Monte Carlo simulations) to quantify uncertainty in isotopic distribution measurements .

How can dual isotopic labeling (e.g., 13C2 and 15N2) enhance the utility of 1,6-Diaminohexane in multi-omics studies?

Co-labeling with 15N enables simultaneous tracking of carbon and nitrogen fluxes:

- Stable isotope-resolved metabolomics (SIRM) : Combine 13C-NMR and 15N-MS to map metabolic networks in nitrogen-fixing bacteria .

- Isotopomer spectral analysis (ISA) : Resolve overlapping signals in complex biological matrices (e.g., cell lysates) .

- Data integration : Use bioinformatics tools (e.g., MetaCyc) to correlate isotopic patterns with genomic/proteomic datasets .

What are the best practices for storing 1,6-Diaminohexane-1,6-13C2 to prevent degradation or isotopic exchange?

- Temperature control : Store at –20°C in airtight, moisture-resistant containers to minimize hydrolysis of amine groups .

- Solvent selection : Dissolve in deuterated solvents (e.g., D2O) for NMR studies to avoid proton exchange artifacts .

- Stability testing : Periodically validate isotopic purity via HR-MS after long-term storage .

How does the use of 1,6-Diaminohexane-1,6-13C2 improve sensitivity in dynamic nuclear polarization (DNP) NMR experiments?

The 13C2 label enhances hyperpolarization efficiency in DNP by:

- Increasing spin polarization : The two adjacent 13C nuclei create a larger spin reservoir for signal amplification .

- Reducing relaxation times : Optimal for studying fast metabolic processes (e.g., polyamine synthesis in cancer cells) .

- Applications : Enables real-time tracking of polymer crystallization kinetics or enzymatic reactions .

What computational tools are recommended for modeling isotopic tracer kinetics using 1,6-Diaminohexane-1,6-13C2 data?

- Cumomer analysis : Models isotopomer distributions in metabolic networks (e.g., brain glucose-acetate metabolism) .

- INCA (Isotopomer Network Compartmental Analysis) : Quantifies flux ratios in central carbon metabolism .

- COBRApy : Integrates isotopic data with genome-scale metabolic models for systems biology studies .

Table 1: Key Isotopic Properties of 1,6-Diaminohexane-1,6-13C2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.